molecular formula C8H9F3N2O2 B12105915 ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12105915
M. Wt: 222.16 g/mol
InChI Key: WYAGUTATJFIBBM-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: is a fluorinated organic compound with a unique structure that includes a pyrazole ring and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1H-pyrazole-5-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

Comparison with Other Similar Compounds: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives, such as:

  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Uniqueness: The position of the trifluoroethyl group and the carboxylate ester in this compound provides unique chemical and physical properties, such as increased stability and reactivity compared to its isomers .

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-12-13(6)5-8(9,10)11/h3-4H,2,5H2,1H3

InChI Key

WYAGUTATJFIBBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(F)(F)F

Origin of Product

United States

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